Boc-beta-cyano-D-alanine
Overview
Description
Boc-beta-cyano-D-alanine, also known as (2R)-3-cyano-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid, is an organic compound with the molecular formula C9H14N2O4. It is a derivative of the amino acid alanine, where the amino group is protected by a tert-butoxycarbonyl (Boc) group, and a cyano group is attached to the beta carbon. This compound is typically a white crystalline solid and is used as an intermediate in organic synthesis and research .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Boc-beta-cyano-D-alanine typically involves the reaction of D-alanine with di-tert-butyl dicarbonate (Boc2O) to protect the amino group, followed by the introduction of the cyano group. The reaction conditions often include the use of a base such as triethylamine to facilitate the formation of the Boc-protected intermediate. The cyano group can be introduced using reagents like cyanogen bromide or other cyanating agents under controlled conditions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The compound is typically purified through crystallization or chromatography techniques to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions: Boc-beta-cyano-D-alanine undergoes various chemical reactions, including:
Substitution Reactions: The cyano group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Hydrolysis: The Boc protecting group can be removed under acidic conditions to yield the free amino acid.
Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium azide or amines can be used under mild conditions.
Hydrolysis: Acidic conditions, such as hydrochloric acid or trifluoroacetic acid, are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation are employed.
Major Products:
Substitution Reactions: Products include substituted alanine derivatives.
Hydrolysis: The major product is D-alanine.
Reduction: The major product is the corresponding amine.
Scientific Research Applications
Boc-beta-cyano-D-alanine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of peptides and other complex molecules.
Biology: The compound is used to study enzyme mechanisms and protein interactions.
Medicine: It serves as a building block for the synthesis of pharmaceuticals and bioactive compounds.
Mechanism of Action
The mechanism of action of Boc-beta-cyano-D-alanine involves its role as a protected amino acid derivative. The Boc group protects the amino group during chemical reactions, preventing unwanted side reactions. The cyano group can participate in various chemical transformations, making the compound versatile for synthetic applications. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used .
Comparison with Similar Compounds
Boc-beta-cyano-L-alanine: The L-isomer of Boc-beta-cyano-D-alanine, differing in the stereochemistry at the alpha carbon.
Cyanoalanine: A simpler analog without the Boc protecting group.
Boc-protected amino acids: Other Boc-protected amino acids like Boc-alanine and Boc-glycine.
Uniqueness: this compound is unique due to its specific stereochemistry and the presence of both the Boc protecting group and the cyano group. This combination makes it particularly useful in asymmetric synthesis and as a versatile intermediate in organic chemistry .
Properties
IUPAC Name |
(2R)-3-cyano-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O4/c1-9(2,3)15-8(14)11-6(4-5-10)7(12)13/h6H,4H2,1-3H3,(H,11,14)(H,12,13)/t6-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVKMLPKBZQTAMQ-ZCFIWIBFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC#N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CC#N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10427148 | |
Record name | Boc-beta-cyano-D-alanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10427148 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
184685-17-4 | |
Record name | Boc-beta-cyano-D-alanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10427148 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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